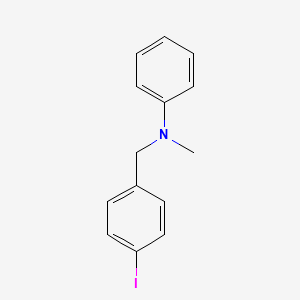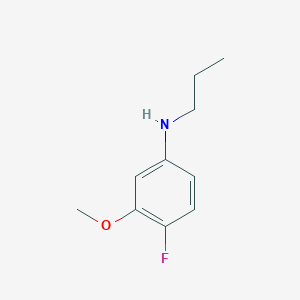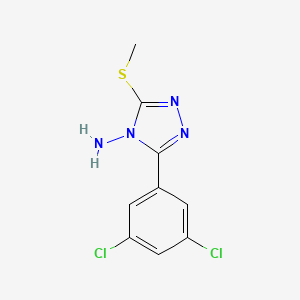
3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol: is a fluorinated aromatic compound that belongs to the class of pyridines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields. This compound is characterized by a pyridine ring substituted with fluorine and a hydroxymethyl group, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process. Additionally, continuous flow reactors and other modern techniques may be employed to scale up the production while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic applications. This compound may be investigated for its pharmacological properties and potential use in drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a ligand in catalytic processes.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol involves its interaction with molecular targets through its fluorine atoms and hydroxymethyl group. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to specific targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoro-2-(3-fluorophenyl)pyridine: A compound with a similar structure but different fluorine substitution.
Uniqueness: 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H9F2NO |
|---|---|
Molekulargewicht |
221.20 g/mol |
IUPAC-Name |
[3-fluoro-2-(4-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-10-3-1-8(2-4-10)12-11(14)9(7-16)5-6-15-12/h1-6,16H,7H2 |
InChI-Schlüssel |
NDWZEAUNWCSTJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2F)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)






![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)


![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
